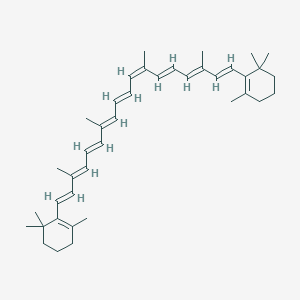

(13Z)-beta-Carotene

Vue d'ensemble

Description

(13Z)-beta-Carotene is a naturally occurring carotenoid, a type of pigment found in plants, algae, and photosynthetic bacteria. It is one of the many isomers of beta-carotene, which is a precursor to vitamin A. Carotenoids are responsible for the red, orange, and yellow colors in many fruits and vegetables. This compound is particularly noted for its antioxidant properties and its role in human health, including vision and immune function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (13Z)-beta-Carotene can be achieved through various methods, including chemical synthesis and biotechnological approaches. One common method involves the isomerization of all-trans-beta-carotene to this compound using iodine as a catalyst. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure the selective formation of the (13Z) isomer.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as algae or genetically modified microorganisms. The extraction process includes cell disruption, solvent extraction, and purification steps to isolate the desired isomer. Freeze-drying is a preferred method for retaining the carotenoid content during the extraction process .

Analyse Des Réactions Chimiques

Types of Reactions

(13Z)-beta-Carotene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.

Reduction: Although less common, reduction reactions can convert beta-carotene into more saturated compounds.

Isomerization: The compound can isomerize to other forms of beta-carotene under the influence of heat, light, or chemical catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, ozone, and peroxides.

Isomerization: Iodine and other halogens are often used as catalysts for isomerization reactions.

Reduction: Hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, such as beta-carotene epoxides, and other isomers of beta-carotene.

Applications De Recherche Scientifique

(13Z)-beta-Carotene has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying carotenoid chemistry and photochemistry.

Biology: Research on this compound focuses on its role in photosynthesis and its antioxidant properties.

Medicine: The compound is studied for its potential in preventing diseases related to oxidative stress, such as cancer and cardiovascular diseases.

Mécanisme D'action

The mechanism of action of (13Z)-beta-Carotene involves its antioxidant properties. It can quench singlet oxygen and neutralize free radicals, thereby protecting cells from oxidative damage. The compound also plays a role in the visual cycle by being converted to retinal, a form of vitamin A, which is essential for vision. Additionally, this compound can modulate gene expression and immune function through its interaction with nuclear receptors and other molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

All-trans-beta-Carotene: The most common isomer of beta-carotene, known for its high vitamin A activity.

9Z-beta-Carotene: Another isomer with similar antioxidant properties but different bioavailability.

Lycopene: A carotenoid with a similar structure but different biological activities, primarily found in tomatoes.

Uniqueness

(13Z)-beta-Carotene is unique due to its specific isomeric form, which affects its bioavailability and antioxidant properties. Unlike all-trans-beta-Carotene, the (13Z) isomer is more stable under certain conditions and may have different health benefits. Its distinct chemical structure also makes it a valuable compound for studying the effects of carotenoid isomerization on biological functions .

Activité Biologique

(13Z)-beta-Carotene, a geometric isomer of beta-carotene, is recognized for its biological activity and potential health benefits. This article explores its antioxidant properties, metabolic pathways, and implications for human health, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula CH and is characterized by a polyene chain with conjugated double bonds. This structure is crucial for its biological activity, particularly its ability to act as an antioxidant. The structural differences between this compound and other isomers, such as all-trans-beta-carotene, influence its reactivity and efficacy in biological systems.

Beta-carotene, including its (13Z) isomer, functions primarily as an antioxidant. It scavenges reactive oxygen species (ROS) and quenches singlet oxygen (), thereby protecting cells from oxidative damage. Studies have shown that this compound exhibits significant antioxidant activity in vitro, comparable to other carotenoids.

- Scavenging Activity : Research indicates that this compound can effectively reduce oxidative stress by neutralizing free radicals. For instance, in assays measuring the ability to bleach ABTS•+ radicals, this compound demonstrated comparable activity to alpha-tocopherol, a well-known antioxidant .

- Pro-oxidant Behavior : Interestingly, under certain conditions, this compound may exhibit pro-oxidant properties. In high oxygen environments, it can generate lipid peroxyl radicals, contributing to oxidative stress rather than alleviating it . This dual behavior underscores the complexity of carotenoid chemistry and its context-dependent effects.

Comparative Antioxidant Potency

A comparative analysis of various carotenoids reveals that this compound's antioxidant capacity varies with structural modifications:

| Carotenoid | Antioxidant Activity (μmol α-TE/mol) |

|---|---|

| All-trans-beta-carotene | 18.8 |

| (9Z)-beta-carotene | Higher than all-trans |

| This compound | Comparable to all-trans |

| (15Z)-beta-carotene | 9.5 |

This table illustrates that while the all-trans form remains the most potent in certain assays, the isomers retain significant antioxidant capabilities .

Conversion to Vitamin A

This compound serves as a precursor for vitamin A in humans. The conversion occurs via enzymatic cleavage by beta-carotene monooxygenase (BCMO1), yielding retinal, which is further metabolized into retinoic acid and retinol—essential for various physiological functions including vision and immune response .

- Bioavailability : The bioavailability of this compound can be influenced by dietary fat intake and the presence of other nutrients. Studies indicate that higher dietary fat enhances the absorption of carotenoids .

Cancer Research

The relationship between beta-carotene intake and cancer risk has been extensively studied. Epidemiological studies suggest an inverse association between carotenoid consumption and lung cancer incidence. However, randomized controlled trials have yielded mixed results regarding beta-carotene supplementation:

- Lung Cancer : Some studies indicate that individuals with higher serum levels of beta-carotene have a lower risk of lung cancer . However, supplementation in smokers has been linked to increased lung cancer risk, highlighting the need for caution in interpreting these findings .

Skin Health

Beta-carotene has been used therapeutically to manage skin conditions exacerbated by UV exposure. Clinical trials report varying degrees of effectiveness in improving tolerance to sunlight among patients with conditions like erythropoietic protoporphyria .

Case Studies

- Lung Cancer Prevention Study : A cohort study involving over 30 case-control studies found that higher dietary intake of carotenoids correlates with reduced lung cancer risk among non-smokers but not among smokers who supplemented with beta-carotene .

- Skin Photosensitivity : In patients treated with beta-carotene for photosensitivity disorders, about 84% reported improvement when administered doses ranging from 75 to 150 mg/day .

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11Z,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17-,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-MZMZTKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920482 | |

| Record name | 13-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6811-73-0 | |

| Record name | 13′-cis-β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6811-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Carotene, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CAROTENE, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK6YA62H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-cis-beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.